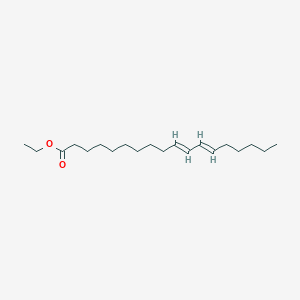

10,12-Octadecadienoic acid ethyl ester

概要

説明

It is a fatty acid ester with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

10,12-Octadecadienoic acid ethyl ester can be synthesized through the esterification of linoleic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the linoleic acid to its ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for various applications .

化学反応の分析

Types of Reactions

10,12-Octadecadienoic acid ethyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Hydroperoxides and aldehydes.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters and amides.

科学的研究の応用

Synthesis and Characterization

Ethyl linoleate can be synthesized through the esterification of linoleic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This process can be optimized in industrial settings to maximize yield and purity using continuous reactors and distillation techniques.

Chemistry

- Reagent in Organic Synthesis : Ethyl linoleate serves as a reagent in various organic synthesis reactions, including the formation of other fatty acid derivatives.

- Analytical Chemistry Standard : It is used as a standard in analytical methods for quantifying fatty acids.

Biological Studies

- Lipid Metabolism : Research indicates that ethyl linoleate plays a significant role in lipid metabolism, acting as a model compound for studying fatty acid esters.

- Antioxidant Properties : Studies have demonstrated its ability to scavenge free radicals, thereby exhibiting antioxidant effects. This property is particularly useful in formulations aimed at reducing oxidative stress in biological systems .

Medical Applications

- Anti-inflammatory Effects : Ethyl linoleate is investigated for its potential anti-inflammatory properties, which could have implications for treating conditions like arthritis and other inflammatory diseases .

- Cholesterol Management : It has been noted for its ability to lower cholesterol levels, which may help mitigate cardiovascular diseases .

Industrial Uses

- Cosmetics and Personal Care Products : Due to its emollient properties, ethyl linoleate is widely used in cosmetics for skin hydration and as an anti-inflammatory agent .

- Bio-based Lubricants : The compound is employed in the formulation of bio-lubricants, contributing to environmentally friendly alternatives to petroleum-based products .

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of ethyl linoleate against various free radicals using several in vitro methods. Results indicated that it effectively scavenged reactive oxygen species, demonstrating significant potential for use in nutraceuticals aimed at oxidative stress reduction . -

Anti-inflammatory Research :

In vitro studies on mouse melanoma cells showed that ethyl linoleate inhibited tyrosinase activity and reduced melanogenesis through cAMP modulation, highlighting its potential therapeutic role in skin-related conditions . -

Lipid Profile Improvement :

Clinical trials involving patients with liver cirrhosis demonstrated improvements in liver function tests when administered ethyl linoleate, suggesting its utility in managing liver-related health issues .

作用機序

The mechanism of action of 10,12-Octadecadienoic acid ethyl ester involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed to release linoleic acid, which is then metabolized through various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

類似化合物との比較

Similar Compounds

Linoleic acid ethyl ester: A closely related compound with similar chemical properties.

Methyl 10,12-octadecadienoate: Another ester of linoleic acid with a methyl group instead of an ethyl group.

9,12-Octadecadienoic acid methyl ester: A methyl ester of linoleic acid with similar reactivity

Uniqueness

10,12-Octadecadienoic acid ethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ethyl ester form provides different solubility and reactivity compared to its methyl ester counterparts, making it suitable for specific applications in research and industry .

生物活性

10,12-Octadecadienoic acid ethyl ester, commonly referred to as ethyl linoleate, is an ester derived from linoleic acid. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its chemical structure, which consists of a long carbon chain with two double bonds at the 9th and 12th positions. Its molecular formula is , and it is classified as a polyunsaturated fatty acid.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.51 g/mol |

| Solubility | Soluble in organic solvents; insoluble in water |

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of this compound. For instance, research indicates that this compound can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways such as NF-kB and MAPK signaling pathways. In a study involving carrageenan-induced edema in rats, administration of the compound significantly reduced swelling compared to control groups .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various models. It has been shown to scavenge free radicals effectively and protect cellular components from oxidative damage. In vitro assays demonstrated that the compound could significantly reduce lipid peroxidation levels in cellular membranes .

3. Antimicrobial Activity

This compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, extracts containing this compound showed considerable inhibition against Staphylococcus aureus and Escherichia coli in agar diffusion assays .

4. Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anti-inflammatory | Reduced edema in animal models; inhibited cytokine production |

| Antioxidant | Scavenged free radicals; reduced lipid peroxidation |

| Antimicrobial | Effective against S. aureus and E. coli; demonstrated zone of inhibition |

| Anticancer | Induced apoptosis in MCF-7 and HeLa cells; activated apoptotic pathways |

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound in a rat model of acute inflammation. The results indicated a significant reduction in paw edema at doses of 50 mg/kg and 100 mg/kg when compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the effectiveness of various extracts containing this compound was tested against common pathogens. The study found that concentrations as low as 50 µg/mL exhibited significant antibacterial activity against E. coli, highlighting its potential for therapeutic applications .

特性

IUPAC Name |

ethyl (10E,12E)-octadeca-10,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-11H,3-7,12-19H2,1-2H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOGGZLHQZRGOI-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。